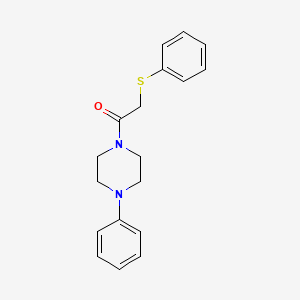
1-(4-苯基哌嗪-1-基)-2-苯基硫烷基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is a complex organic molecule. It features a phenyl group bound to a piperazine ring . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
While the exact synthesis process for “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is not available, related compounds have been synthesized through various methods. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of a novel series of 1-(4-phenylpiperazin-1-yl)pyridin-2(1H)-one derivatives .科学研究应用
药物化学中的多功能支架
苯基哌嗪衍生物,包括 1-(4-苯基哌嗪-1-基)-2-苯基硫烷基乙酮,代表了药物化学领域中最灵活的支架之一。该分子模板通过应用于中枢神经系统 (CNS) 疾病的治疗而证明了其“类药物”特性。尽管传统上被视为“中枢神经系统结构”,但该支架的潜力通过适当的分子修饰扩展到各种治疗领域。苯基哌嗪部分通过调节其碱性和芳环取代模式,可以实现跨多个治疗领域有用的药代动力学和药效学增强,从而使其应用和实用性多样化 (Maia, Tesch, & Fraga, 2012)。
环境和食品分析
苯基哌嗪衍生物也已在药理学之外找到了应用,特别是在环境和食品分析中。抗体开发和在 ELISA 和相关技术(如免疫传感器)中的应用已针对检测各种污染物和污染剂,包括除草剂和有毒代谢物。这说明了该化合物用于开发监测环境和食品安全的灵敏、特异的分析方法的实用性,展示了其超越治疗应用的多功能性 (Fránek 和 Hruška,2018)。
高级氧化工艺
在环境修复的背景下,高级氧化工艺 (AOP) 已被用来降解各种有机污染物,包括对乙酰氨基酚等药物。虽然与 1-(4-苯基哌嗪-1-基)-2-苯基硫烷基乙酮没有直接联系,但这突出了对采用复杂化学工艺来解决环境污染的更广泛的研究兴趣。AOP 通过产生反应性物质,有助于分解难降解化合物,这表明苯基哌嗪衍生物在环境应用中具有潜在的研究途径 (Qutob、Hussein、Alamry 和 Rafatullah,2022)。
作用机制
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the levels of acetylcholine in the synaptic clefts of the central nervous system . This can lead to enhanced cognitive functions.
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic pathway by inhibiting ache and increasing the levels of acetylcholine in the synaptic clefts . This can lead to enhanced cognitive functions.
Result of Action
Similar compounds have been shown to have antidepressant-like effects by increasing the levels of acetylcholine in the synaptic clefts of the central nervous system .
生化分析
Cellular Effects
Related compounds have shown to exhibit anticonvulsant activity , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have shown to inhibit acetylcholinesterase, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSMPANZFBHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)
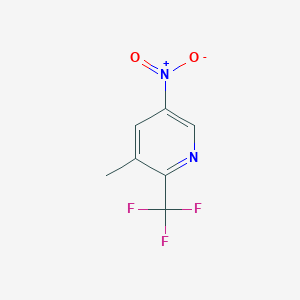
![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2966420.png)
![5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2966422.png)
![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)
![4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2966426.png)
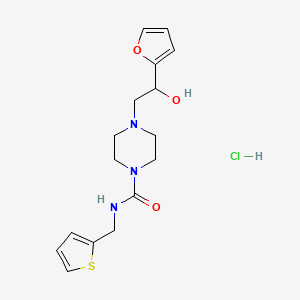
![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)
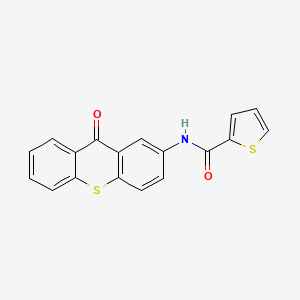
![ethyl N-[2-(1H-indol-3-yl)ethylcarbamothioyl]carbamate](/img/structure/B2966433.png)
![3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)
![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)
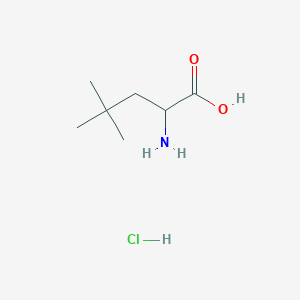
![3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966437.png)
